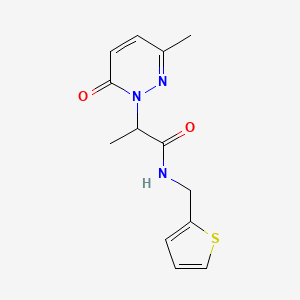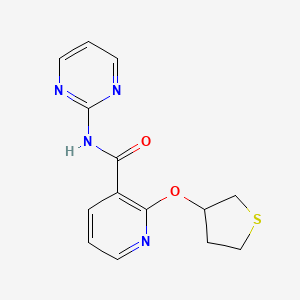
(7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chromen-4-yl acetic acid moiety with hydroxyl groups at the 7 and 8 positions, and a keto group at the 2 position. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid typically involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine, followed by cyclization and subsequent hydroxylation . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .
化学反応の分析
Types of Reactions
(7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can further be utilized in various applications .
科学的研究の応用
Chemistry
In chemistry, (7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound exhibits significant antioxidant and antimicrobial activities. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine
In medicine, this compound is explored for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for reducing inflammation and inhibiting the proliferation of cancer cells .
Industry
Industrially, this compound is used in the formulation of cosmetics and personal care products due to its antioxidant properties. It helps in protecting the skin from oxidative stress and aging .
作用機序
The mechanism of action of (7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
Coumarin: The parent compound, known for its fragrance and anticoagulant properties.
7-Hydroxycoumarin: Similar structure but lacks the acetic acid moiety.
Baicalin: Another coumarin derivative with hydroxyl groups at different positions.
Uniqueness
(7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid is unique due to the presence of both hydroxyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to other coumarin derivatives .
特性
IUPAC Name |
2-(7,8-dihydroxy-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-7-2-1-6-5(3-8(13)14)4-9(15)17-11(6)10(7)16/h1-2,4,12,16H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRFNPKOQGRTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)O2)CC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2733124.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride](/img/structure/B2733125.png)
![5-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2733126.png)
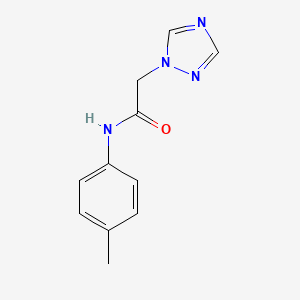
![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride](/img/structure/B2733129.png)
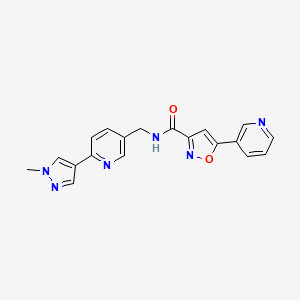
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2733132.png)
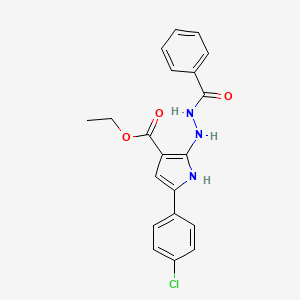
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2733136.png)
![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B2733139.png)
![N-Ethyl-N-[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733142.png)
![1-[2-(trifluoromethyl)pyridin-4-yl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one](/img/structure/B2733144.png)
